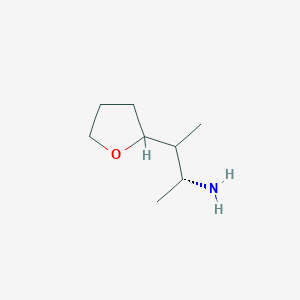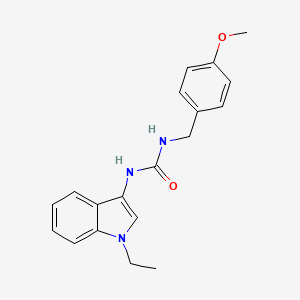
1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxybenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxybenzyl)urea is a synthetic compound that has been extensively researched for its potential biological and pharmacological applications. This compound has been shown to have significant effects on various biochemical and physiological processes, making it a promising candidate for further study.
Wissenschaftliche Forschungsanwendungen
Synthesis and Analytical Applications
One significant application is in the realm of synthesis and analytical chemistry. Compounds similar to "1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxybenzyl)urea" have been synthesized for use as internal standards in liquid chromatography-mass spectrometry (LC–MS) analyses. For instance, deuterium-labeled versions of related urea derivatives have been developed for precise drug absorption, distribution, and pharmacokinetics studies, demonstrating their utility in enhancing the accuracy of analytical methods (Liang, Wang, Yan, & Wang, 2020).
Chemical Structure and Properties
Research into the chemical structure and properties of similar compounds has led to insights into their potential biological activities. Studies on compounds with closely related structures have characterized their synthesis, crystal structures, and explored their antitumor activities and interactions with biological targets, such as CDK4, highlighting the relevance of these compounds in medicinal chemistry and drug design (Hu, Wei, Sun, Lin, Hu, Tang, Wang, & He, 2018).
Radiolabeling and PET Studies
Radiolabeled versions of closely related urea derivatives have been synthesized for positron emission tomography (PET) studies, particularly for exploring their selectivity and potential as inhibitors of specific enzymes like glycogen synthase kinase-3beta (GSK-3β). These studies are crucial for understanding the pharmacodynamics and therapeutic potential of these compounds, although challenges such as poor brain penetration have been noted, indicating the complexity of developing central nervous system-active drugs (Vasdev, Garcia, Stableford, Young, Meyer, Houle, & Wilson, 2005).
Biological Activity and Drug Development
The search for new therapeutic agents has led to the synthesis and evaluation of urea derivatives for their biological activities. Compounds with structural similarities have been investigated for their antimitotic properties, inhibition of tubulin at the colchicine binding site, and induction of apoptotic cell death, demonstrating their potential as antiproliferative agents in cancer therapy (Romagnoli, Baraldi, Sarkar, Carrión, Lopez Cara, Cruz-López, Preti, Tabrizi, Tolomeo, Grimaudo, Di Cristina, Zonta, Balzarini, Brancale, Hsieh, & Hamel, 2008).
Eigenschaften
IUPAC Name |
1-(1-ethylindol-3-yl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-3-22-13-17(16-6-4-5-7-18(16)22)21-19(23)20-12-14-8-10-15(24-2)11-9-14/h4-11,13H,3,12H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZGBOAVZRDIMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxybenzyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

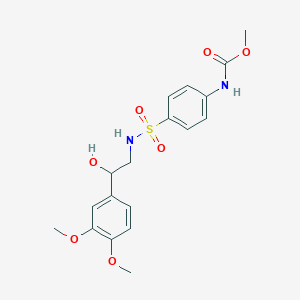
![5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2715858.png)
![N-(1-cyanopropyl)-7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2715859.png)
![8-(2,4-dimethoxyphenyl)-3-isopentyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2715860.png)
![1-(4-Chlorophenyl)-2-[[5-(3-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2715861.png)

![2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2715863.png)

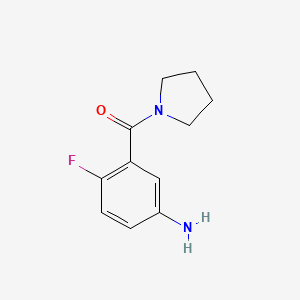
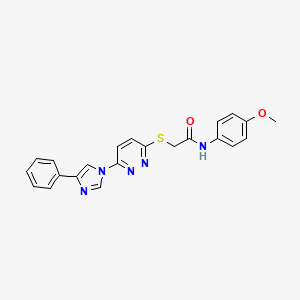
![5-cyano-6-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-2-methyl-N-(2-methylphenyl)-4-pyridin-3-ylpyridine-3-carboxamide](/img/structure/B2715868.png)
![4-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2715869.png)
![6-Ethyl-2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2715876.png)
